

Fluometuron-N-desmethyl-4-hydroxy chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Fluometuron-N-desmethyl-4hydroxy

Cat. No.:

B1436920

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An In-depth Technical Guide to Fluometuron-N-desmethyl-4-hydroxy

This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for **Fluometuron-N-desmethyl-4-hydroxy**, a metabolite of the herbicide Fluometuron. This document is intended for researchers, scientists, and professionals in drug development and environmental science.

Chemical Structure and Identification

Fluometuron-N-desmethyl-4-hydroxy is a metabolite of Fluometuron, a phenylurea herbicide. Its chemical structure is characterized by the demethylation of the urea nitrogen and the hydroxylation of the phenyl ring of the parent compound.

Synonyms: 1-[4-hydroxy-3-(trifluoromethyl)phenyl]-3-methylurea[1]

Chemical Formula: C₉H₉F₃N₂O₂[1]

Molecular Weight: 248.18 g/mol

CAS Number: Information on a specific CAS number for this exact N-desmethyl-4-hydroxy structure is not readily available. However, the related metabolite, Fluometuron-4-hydroxy, has



the CAS number 696617-92-2.[2] Another related metabolite, [4-hydroxy-3-(trifluoromethyl)phenyl]urea, has the molecular formula C₈H₇F₃N₂O₂.[3]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Fluometuron-N-desmethyl-4-hydroxy** are limited. The following table summarizes the available information for the parent compound, Fluometuron, to provide context. It is anticipated that the hydroxyl and desmethyl modifications would alter these properties, likely increasing water solubility and polarity.

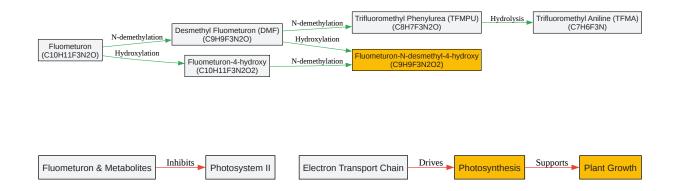
Property	Value for Fluometuron	Citation
Melting Point	163-164 °C	[4][5]
Water Solubility	105 mg/L at 20 °C	[4]
Vapor Pressure	0.067 mPa at 20 °C	[4]
Partition Coefficient (Kow)	2.2330	[4]
Adsorption Coefficient (Koc)	100	[4]

Metabolism and Environmental Fate

Fluometuron undergoes degradation in soil and plants through a series of metabolic reactions. The formation of **Fluometuron-N-desmethyl-4-hydroxy** is a result of these biotransformation processes. The primary degradation pathway of Fluometuron involves sequential N-demethylation and hydrolysis.[6]

The degradation of Fluometuron in soil is a microbial process.[6] It first undergoes demethylation to form desmethyl fluometuron (DMF) and subsequently trifluoromethyl phenylurea (TFMPU).[6] This is followed by hydrolysis of the urea linkage to yield the corresponding aniline derivative.[6] Ring hydroxylation is a known metabolic pathway for phenylurea herbicides. While the exact sequence leading to **Fluometuron-N-desmethyl-4-hydroxy** is not explicitly detailed in the available literature, it is logical to infer its formation from the demethylated and hydroxylated intermediates.





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- To cite this document: BenchChem. [Fluometuron-N-desmethyl-4-hydroxy chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1436920#fluometuron-n-desmethyl-4-hydroxychemical-structure-and-properties]

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